Antimony sulfate

Übersicht

Beschreibung

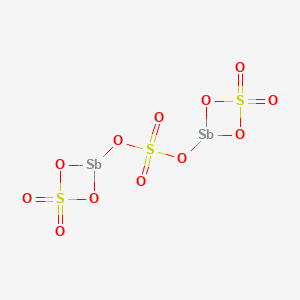

Antimony sulfate is a useful research compound. Its molecular formula is Sb2(SO4)3 and its molecular weight is 531.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Reactivity Antimony (Sb) is ubiquitously present in the environment, existing primarily as Sb(III) and Sb(V) in natural systems. It is considered a priority pollutant by regulatory bodies due to its environmental and health impacts. The behavior of antimony in natural waters, including oceans, estuaries, soils, and sediments, has been extensively studied, revealing its typically low reactivity in soils and its complex behavior in aquatic systems. Interestingly, antimony shows different oxidation states under varying conditions, contradicting some thermodynamic predictions, which may be due to biological activity or kinetic effects. The cycling and reactivity of antimony in natural systems, including its methylation and redox transformations, remain areas of active research, indicating the need for a deeper understanding of its environmental chemistry (Filella et al., 2002) (Filella et al., 2009).

Antimony Contamination and Risk Management Antimony contamination in soils, sediments, and aquatic environments poses significant risks to ecosystems and public health. The toxicity mechanisms of antimony are not fully understood, but its presence in the environment has prompted extensive research into remediation techniques. These studies focus on the geochemistry, speciation, mobilization, and bioavailability of antimony, aiming to develop effective strategies for mitigating its environmental and health risks. This includes exploring biogeochemical processes that govern antimony's behavior in different environmental contexts (Bolan et al., 2021).

Industrial Applications and Environmental Stabilization In the metallurgical industry, antimony is encountered as an impurity element in the processing of gold, copper, and lead ores. Its environmental implications are of concern due to its toxicity and similarity to arsenic. Research focuses on understanding antimony's speciation, behavior in aqueous systems, and environmental stabilization options, particularly in the context of industrial effluents. This involves identifying potential candidates for antimony immobilization and understanding its solubility and reactivity under different environmental conditions (Multani et al., 2016).

Toxicity and Remediation in Plants Antimony's toxicity in plants leads to reduced growth, nutrient uptake, and oxidative stress, posing risks to crop production and, subsequently, human health. Understanding the mechanisms of antimony's toxicity and exploring remediation possibilities are crucial for mitigating its harmful effects. This includes studying the ways antimony enters the ecosystem, its bioavailability, and strategies to remediate contaminated soils to prevent its entry into the human food chain (Tang et al., 2022).

Removal Technologies from Aqueous Solutions Given the toxicity of antimony and its compounds, removing antimony from polluted water is crucial for protecting human health and ecosystems. Various technologies such as adsorption, coagulation, electrochemical methods, and membrane technology have been explored. In particular, the adsorption method has received significant attention, with research aiming to develop advanced, cost-effective, and eco-friendly adsorbents. This includes analyzing the removal mechanisms, evaluating the benefits and limitations of existing technologies, and considering the potential for field application (Long et al., 2020).

Wirkmechanismus

Target of Action

Antimony sulfate, also known as Antimony trisulfate, is a compound that has been used in various applications, including the doping of semiconductors .

Mode of Action

It is known that antimony and its inorganic compounds can cause lung tumors in female rats and there is evidence of an increase in lung cancer mortality in humans .

Biochemical Pathways

This compound is involved in various biochemical pathways. Microorganisms play a significant role in the transformation of Antimony, which includes processes such as oxidation, reduction, and methylation . These transformations are catalyzed by a series of enzymes in diverse environmental microorganisms .

Pharmacokinetics

It is known that pentavalent antimony (sbv) can be administered as meglumine antimoniate (ma) or sodium stibogluconate and formulations for iv, im, and intralesional applications are available .

Result of Action

The result of this compound’s action is largely dependent on its application. For instance, when used as a catalyst for the imino Diels-Alder reaction of Schiff’s bases with N-vinylpyrrolidin-2-one, it yields 2-aryl-4-(20-oxopyrrolidinyl-10)-1,2,3,4-tetrahydroquinolines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound is deliquescent, hydrolyzing in moist air and water, producing various basic antimony oxides and antimony (III) oxide . It is soluble in acids . Antimony contamination, resulting from the use of antimony-containing compounds in industry, has become a global environmental problem . Bioremediation by microbial communities containing sulfate-reducing bacteria (SRB) is considered to be among the safest, economical, and environmentally friendly methods to remove Sb from wastewater .

Safety and Hazards

Zukünftige Richtungen

Bioremediation by microbial communities containing sulfate-reducing bacteria (SRB) is considered to be among the safest, economical, and environmentally friendly methods to remove Sb from wastewater . Recent advancements in the removal of Sb from water/wastewater using carbonaceous materials have been outlined .

Biochemische Analyse

Biochemical Properties

Antimony sulfate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed that this compound can interact with sulfate-reducing bacteria, leading to the reduction of antimony (V) to antimony (III) and the formation of antimony sulfide precipitates

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plants, this compound toxicity can reduce seed germination, root and shoot growth, and cause chlorosis and damage to the photosynthetic apparatus . In microbial systems, exposure to this compound can induce DNA mutagenesis and decrease the survival of bacteria such as Azospirillum brasilense, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . These cellular effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, sulfate-reducing bacteria can enzymatically reduce antimony (V) to antimony (III), which is then immobilized via the formation of antimony sulfide . This reduction process is catalyzed by a series of enzymes, and the interactions between this compound and these enzymes are critical for understanding its molecular mechanism of action.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are essential for its application in biochemical studies. It has been observed that the precipitation of antimony sulfide from this compound solutions is highly pH-dependent, with lower pH levels enhancing the reduction and precipitation processes . Over time, the newly formed antimony sulfide can re-dissolve under certain conditions, indicating the importance of controlling environmental factors to maintain the stability of this compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic effects, including damage to the reproductive system and other organs . Studies have shown that the toxicity of this compound is dose-dependent, with higher concentrations causing more severe adverse effects. Understanding the dosage effects is crucial for determining safe exposure levels and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its reduction and transformation by microorganisms. The microbial reduction of antimony (V) to antimony (III) and the subsequent formation of antimony sulfide are key metabolic processes . These pathways involve specific enzymes and cofactors that facilitate the conversion and immobilization of this compound, highlighting its role in microbial metabolism and bioremediation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. In microbial systems, this compound can be transported and reduced by sulfate-reducing bacteria, leading to its immobilization as antimony sulfide . This process affects the localization and accumulation of this compound within the cells, impacting its overall distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific cellular compartments and organelles. In plants, this compound can accumulate in the chloroplasts, causing damage to the photosynthetic apparatus . In microbial systems, the reduction and immobilization of this compound occur in the cytoplasm, where it interacts with various enzymes and proteins

Eigenschaften

IUPAC Name |

antimony(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMLTMBYNXHXFI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sb+3].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb2(SO4)3, O12S3Sb2 | |

| Record name | Antimony sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225469 | |

| Record name | Antimony sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7446-32-4 | |

| Record name | Antimony sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN58C3HK0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)

![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)

![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)